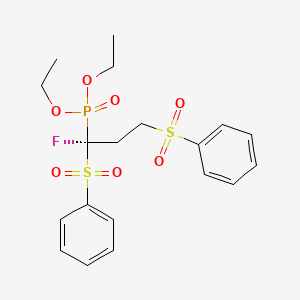

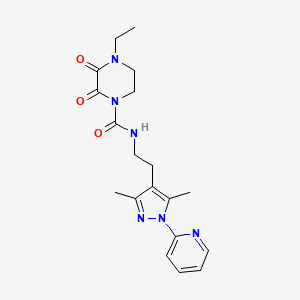

![molecular formula C23H21N3O2S B2955544 N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895005-71-7](/img/structure/B2955544.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including a methoxy group, a benzothiazole, a phenyl group, and a pyridinylmethyl propanamide. These groups are common in many pharmaceuticals and could potentially give this compound a range of biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the conditions and the reagents used. The benzothiazole and pyridine rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antioxidant and Anticancer Activity

Research has shown that derivatives of related compounds exhibit significant antioxidant and anticancer activities. For instance, novel derivatives bearing various moieties like semicarbazide and thiosemicarbazide, among others, have been synthesized and their molecular structures confirmed. These derivatives displayed notable antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some tests. Furthermore, their anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Tumosienė et al., 2020).

Photosensitizer for Photodynamic Therapy

Another significant application is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated these compounds' suitability as Type II photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them potent candidates for cancer treatment, underlining the compound's relevance in medicinal chemistry and phototherapy research (Pişkin et al., 2020).

Antimicrobial Activity

Compounds with structural similarities have been explored for their antimicrobial potential. New pyridine derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing variable and modest activity against the investigated strains. This opens avenues for further modifications to enhance their efficacy as antimicrobial agents, indicating the compound's utility in addressing infectious diseases (Patel et al., 2011).

Molecular Docking and Quantum Chemical Calculations

The compound's framework also lends itself to computational studies, including molecular docking and quantum chemical calculations. These studies can predict interactions with biological targets, elucidating mechanisms of action at the molecular level. For example, research involving molecular docking and quantum chemical calculations on related compounds helps identify potential biological activities and optimize compounds for better therapeutic efficacy (Viji et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-19-10-5-11-20-22(19)25-23(29-20)26(16-18-9-6-14-24-15-18)21(27)13-12-17-7-3-2-4-8-17/h2-11,14-15H,12-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCQNBBWCRIFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)

![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)

![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)

![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)

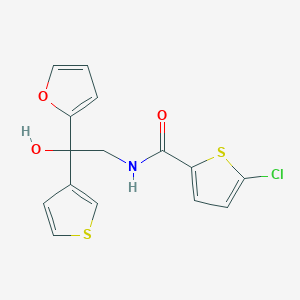

![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide](/img/structure/B2955473.png)

![N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2955478.png)

![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)